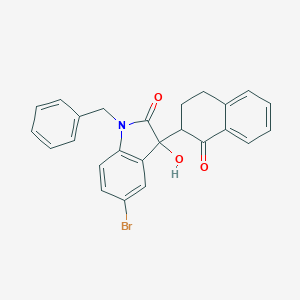
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of the indole alkaloid family and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various fungal and bacterial strains. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. The compound has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
For research on 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one include the development of more efficient and scalable synthesis methods. Further studies are also needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Additionally, the compound may be further investigated for its potential as a drug delivery system or as a scaffold for the development of new drug candidates.
Synthesis Methods
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in the literature. The synthesis involves a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 2-naphthoic acid and benzylamine in the presence of a coupling agent, such as EDCI, to form the desired amide intermediate. The amide intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield the brominated intermediate. The final step involves the reduction of the brominated intermediate using sodium borohydride (NaBH4) to form the desired product.
Scientific Research Applications
The potential therapeutic applications of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one have been investigated in various scientific studies. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been reported to have potential as an anti-inflammatory agent and a neuroprotective agent.
properties
Product Name |
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C25H20BrNO3 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H20BrNO3/c26-18-11-13-22-21(14-18)25(30,24(29)27(22)15-16-6-2-1-3-7-16)20-12-10-17-8-4-5-9-19(17)23(20)28/h1-9,11,13-14,20,30H,10,12,15H2 |
InChI Key |
NIRNGUIPUHOCPG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)